molecular formula C17H13FN2O3 B2785074 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide CAS No. 862977-49-9

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2785074
CAS No.: 862977-49-9
M. Wt: 312.3
InChI Key: RZGQAXUCNATUOU-UHFFFAOYSA-N
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Description

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative intended for research use in biochemical and pharmacological studies. Compounds within the benzofuran-2-carboxamide class are of significant scientific interest, particularly in the field of antiviral research, where they have been investigated as potential inhibitors of viral replication machinery . For instance, structurally related substituted benzofuran compounds have been identified in patent literature for their use in treating viral diseases such as Hepatitis C, functioning as inhibitors of the HCV NS5B RNA-dependent RNA polymerase . Furthermore, the acetamido (or carboxamide) functional group is a common pharmacophore in drug design, featured in research compounds ranging from synthetic cannabinoid receptor agonists to SARS-CoV-2 Papain-like protease (PLpro) inhibitors, highlighting its relevance in exploring mechanisms of action for various therapeutic targets . This specific compound, characterized by its 2-fluorophenyl substituent, represents a valuable chemical tool for researchers studying structure-activity relationships (SAR) and optimizing lead compounds in medicinal chemistry programs. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-10(21)19-15-11-6-2-5-9-14(11)23-16(15)17(22)20-13-8-4-3-7-12(13)18/h2-9H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGQAXUCNATUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Mechanism of Action

The mechanism of action of 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

a) 4-Cyclopropyl-5-(2-Fluorophenyl)Arylhydrazono-2,3-Dihydrothiazole Derivatives (5a–5h)
  • Core Structure : Thiazole ring fused with a dihydrothiazole moiety, substituted with cyclopropyl and 2-fluorophenyl groups .
  • Key Differences: Heterocycle: Benzofuran (oxygen-containing) vs. thiazole (sulfur/nitrogen-containing). Thiazoles exhibit distinct electronic profiles, influencing reactivity and bioactivity. Substituents: The target compound lacks the cyclopropyl and arylhydrazono groups present in 5a–5h. Instead, it features an acetamido group, which may enhance metabolic stability compared to hydrazono derivatives.
  • Synthesis : Similar to Scheme 1 in , the target compound may involve condensation reactions, though specific pathways are unconfirmed.
b) Prasugrel (Referenced in Figure 1, )
  • Core Structure: Thienopyridine, a sulfur-containing heterocycle.
  • Substituents : Includes a 2-fluorophenyl group but differs in the core and additional functional groups (e.g., ester and cyclopropylamine moieties).
  • Application : Antiplatelet drug, highlighting the pharmacological relevance of 2-fluorophenyl substitutions .

Amide-Containing Agrochemicals ()

a) Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide)
  • Core Structure : Benzamide.
  • Substituents : Trifluoromethyl group (strong electron-withdrawing) vs. acetamido in the target compound.
  • Application : Fungicide, demonstrating the role of amide bonds in agrochemical activity .
b) Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide)
  • Core Structure : Cyclopropanecarboxamide fused with a tetrahydrofuran ring.
  • Substituents : Chlorophenyl vs. 2-fluorophenyl; the cyclopropane ring may confer steric constraints absent in the benzofuran-based target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Application/Notes
3-Acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide Benzofuran 3-Acetamido, 2-(2-fluorophenyl)carboxamide Potential agrochemical/pharmaceutical
4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole (5a–5h) Thiazole Cyclopropyl, 2-fluorophenyl, arylhydrazono Synthetic intermediates
Flutolanil Benzamide 3-Isopropoxy, 2-trifluoromethyl Fungicide
Prasugrel Thienopyridine 2-Fluorophenyl, ester, cyclopropylamine Antiplatelet drug

Research Findings and Implications

  • Electronic Effects : The 2-fluorophenyl group in the target compound and analogues like prasugrel enhances binding to hydrophobic pockets in biological targets via π-π stacking and halogen bonding .
  • Metabolic Stability: Acetamido groups (target compound) may offer improved resistance to hydrolysis compared to hydrazono (5a–5h) or ester (prasugrel) functionalities.

Biological Activity

3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide, a compound with a complex structure, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, interaction with biological macromolecules, and its implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{14}FNO_{3} with a molecular weight of approximately 324.29 g/mol. The compound features a benzofuran core, an acetamido group, and a fluorophenyl moiety, contributing to its unique reactivity and biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)% Inhibition at 5 μM
MCF-7 (Breast)5.3 ± 0.138%
A549 (Lung)2445%
HeLa (Cervical)8~50%

The mechanism of action appears to involve modulation of key signaling pathways associated with cell survival and proliferation, particularly through the inhibition of protein-protein interactions critical for tumor growth .

Interaction with Biological Macromolecules

The compound has been shown to effectively bind to various protein targets, influencing their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions are facilitated by the aromatic systems present in the compound, which enhance its binding affinity to specific receptors or enzymes.

Table 2: Interaction Studies

Protein TargetBinding Affinity (K_d)Mechanism of Action
SHP2 Phosphatase25 μMInhibition of oncogenic signaling
DOT1L15 μMDisruption of protein-protein interaction
Bcl-230 μMInduction of apoptosis

Case Studies

Several studies have explored the therapeutic potential of this compound in preclinical models:

  • Study on Breast Cancer : In a study involving MCF-7 cell

Q & A

Q. What are the optimized synthetic routes for 3-acetamido-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with benzofuran-2-carboxylic acid derivatives. Key steps include:

Amidation : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to introduce the acetamido group at the 3-position of the benzofuran core .

Substitution : React with 2-fluoroaniline under anhydrous conditions (e.g., DCM or DMF as solvents) to form the N-(2-fluorophenyl)carboxamide moiety .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Industrial-scale synthesis may employ continuous flow reactors to enhance yield and reduce reaction time .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Structural confirmation requires:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to identify proton environments and carbon frameworks (e.g., benzofuran aromatic signals at δ 6.8–7.9 ppm, fluorophenyl protons at δ 7.1–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 367.1) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (C-F stretch) .
  • X-ray Crystallography (if crystals are obtainable): Resolve bond lengths and dihedral angles between the benzofuran core and fluorophenyl group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies in activity (e.g., IC50_{50} variability in enzyme inhibition assays) can arise from:
  • Assay Conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration) affecting compound solubility .
  • Target Specificity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to validate interactions .
  • Structural Analogues : Compare with derivatives like 3-(2-chloropropanamido)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 888444-51-7) to isolate substituent effects .
    Standardized protocols (e.g., NIH/NCATS guidelines) and inter-laboratory validation are critical .

Q. How can computational modeling predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding to enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding (amide and fluorine groups) and π-π stacking (benzofuran-aromatic residues) .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) to evaluate binding free energy (MM-PBSA) .
  • Pharmacophore Mapping : Identify critical features (e.g., acetamido as H-bond acceptor) using MOE or Discovery Studio .
    Validate predictions with in vitro assays (e.g., fluorescence polarization for binding affinity) .

Q. What challenges exist in establishing structure-activity relationships (SAR) for this compound?

  • Methodological Answer : SAR challenges include:
  • Synthetic Complexity : Introducing substituents (e.g., 3-chloropropanamido vs. 4-fluorobenzamido) requires tailored protecting-group strategies .
  • Data Variability : Use multivariate analysis (e.g., PCA or PLS regression) to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with activity .
  • Bioisosteric Replacements : Replace the 2-fluorophenyl group with 2-ethoxyphenyl (as in CAS: 888446-39-7) to probe hydrophobic vs. polar interactions .
    Cross-disciplinary collaboration (synthetic chemistry, computational biology) is essential .

Q. How can solubility and formulation challenges be addressed for in vivo studies?

  • Methodological Answer :
  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-based surfactants to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) or PLGA nanoparticles for sustained release .
  • Physicochemical Profiling : Determine logP (e.g., ~3.2 via shake-flask method) and pKa_a (e.g., ~9.5 for the amide group) to guide salt formation (e.g., hydrochloride) .

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